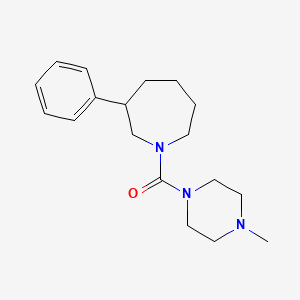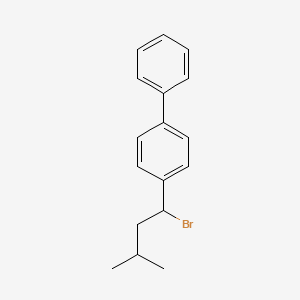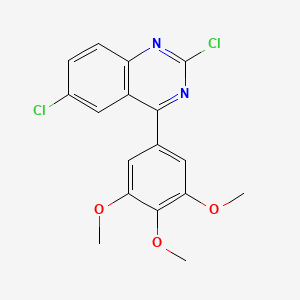
(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure features a piperazine ring substituted with a methyl group and a phenylazepane moiety, making it a unique entity in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalytic amount of dimethylformamide (DMF) to form the corresponding acyl chloride. This intermediate is then reacted with 1-methylpiperazine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying receptor interactions.
Medicine: Research indicates its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its anti-inflammatory and anticancer effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with similar biological activities.
N-Methylpiperazine derivatives: These compounds share structural similarities and exhibit comparable biological properties.
Uniqueness
What sets (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone apart is its unique combination of the piperazine and phenylazepane moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-19-11-13-20(14-12-19)18(22)21-10-6-5-9-17(15-21)16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSHQZXZBHDLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N'-[4-(trifluoromethyl)-2-pyridinyl]propanohydrazide](/img/structure/B2615114.png)

![N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide](/img/structure/B2615119.png)
![N-(5-chloro-2-methylphenyl)-2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B2615121.png)

![3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B2615123.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2615125.png)
![2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide](/img/structure/B2615126.png)


![7-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2615133.png)

